

GKT136901 Hydrochloride: A Technical Guide to a Dual NOX1/NOX4 Inhibitor

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Compound of Interest

Compound Name: GKT136901 hydrochloride

Cat. No.: B10824277

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Abstract

GKT136901 hydrochloride is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2] These enzymes are key sources of reactive oxygen species (ROS) implicated in the pathophysiology of a wide range of disorders, particularly those with inflammatory and fibrotic components. This technical guide provides a comprehensive overview of GKT136901, including its mechanism of action, pharmacological data, and detailed experimental methodologies. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting NOX enzymes.

Core Mechanism of Action

GKT136901 is a pyrazolopyridine dione derivative that functions as a direct and reversible inhibitor of NOX1 and NOX4.[3][4] Its inhibitory action targets the catalytic core of these enzymes, thereby preventing the transfer of electrons from NADPH to molecular oxygen and subsequent ROS production.[5] In addition to its primary role as a NOX1/4 inhibitor, GKT136901 has also been identified as a selective and direct scavenger of peroxynitrite, a potent and damaging reactive nitrogen species.[6][7][8] This dual action contributes to its overall protective effects against oxidative stress.

Pharmacological Profile

The pharmacological profile of GKT136901 is characterized by its high potency and selectivity for NOX1 and NOX4 over other NOX isoforms and ROS-producing enzymes.

Table 1: In Vitro Inhibitory Activity of GKT136901

Target	Inhibition Constant (Ki)	Assay Conditions	Reference
NOX1	160 ± 10 nM	Cell-free assay with membranes from NOX1-overexpressing cells.	[1][5]
NOX4	165 nM	Amplex Red assay.	[3][9]
NOX2	1530 ± 90 nM	Cell-free assay.	[1][3]
Xanthine Oxidase	>30,000 nM	Not specified.	[10][11]

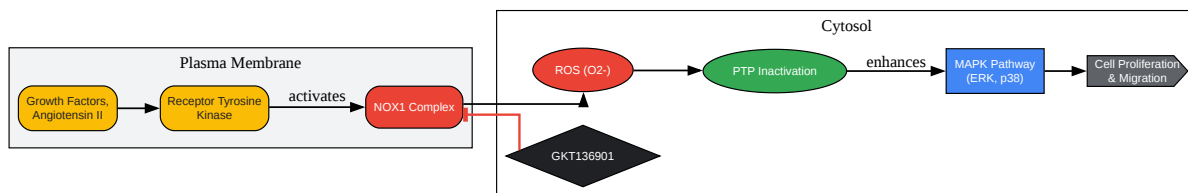
GKT136901 exhibits poor affinity for a wide range of other targets, including xanthine oxidase, lipoxygenases, myeloperoxidase, and various kinases and ion channels, highlighting its specificity.[3][4]

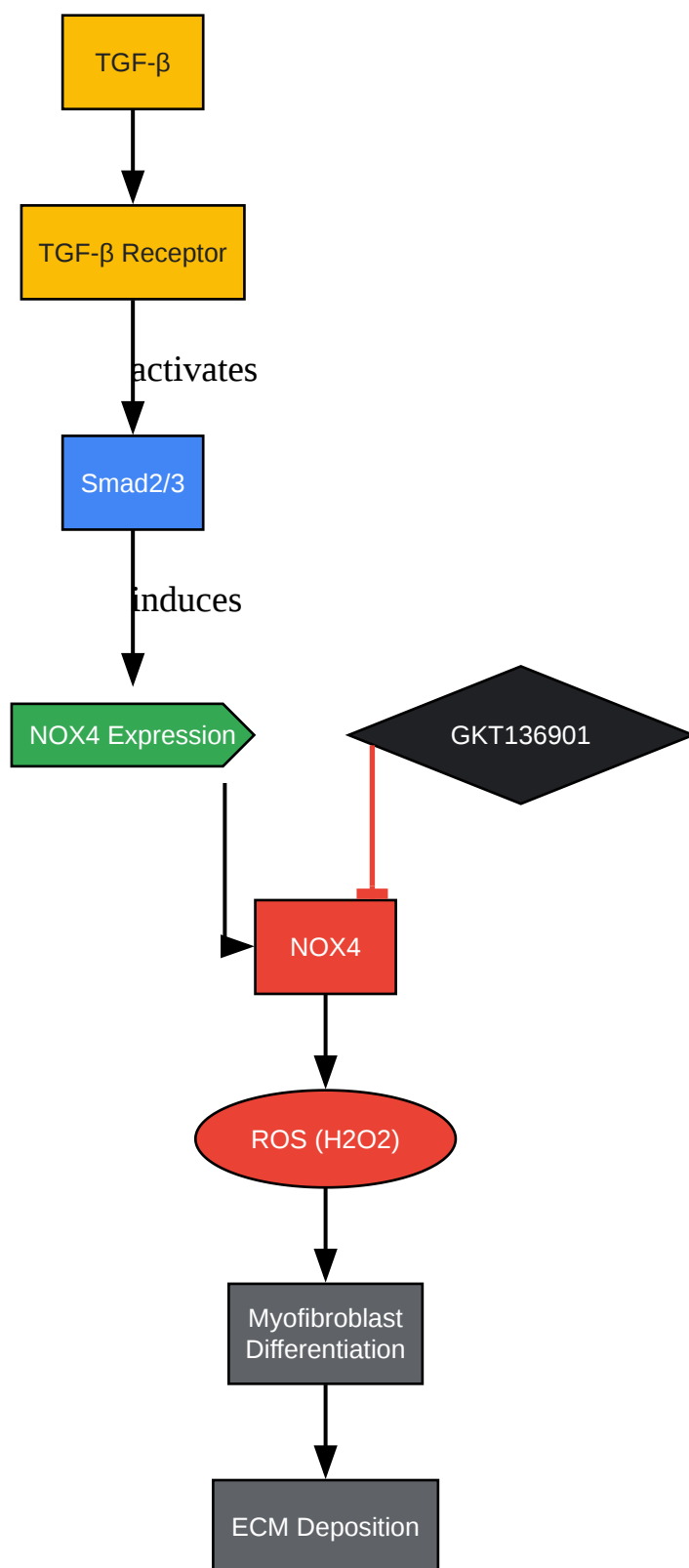
Key Signaling Pathways

GKT136901 modulates several critical signaling pathways by inhibiting NOX1- and NOX4-derived ROS. These pathways are central to the progression of fibrotic and inflammatory diseases.

NOX1 Signaling Pathway and Inhibition by GKT136901

NOX1-mediated ROS production is activated by various stimuli, including growth factors and inflammatory cytokines. The resulting ROS can activate downstream signaling cascades, such as the MAP kinase pathway, leading to cell proliferation and migration.







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